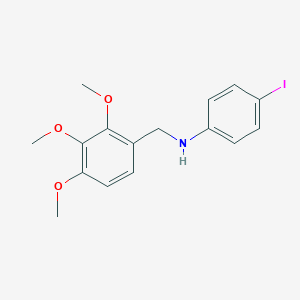![molecular formula C25H33N3O3 B283334 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B283334.png)
4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as BIPB, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. BIPB belongs to the class of benzamides and is synthesized through a multistep process.
作用機序
The mechanism of action of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood, but it is believed to act through multiple pathways. Studies have shown that 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the cleavage of proteins. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by inhibiting the activation of NF-κB signaling pathway. In addition, 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
実験室実験の利点と制限
4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is also stable under various conditions, making it suitable for long-term storage. However, 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has some limitations, including its high cost and limited availability. In addition, the mechanism of action of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood, which may limit its applications in some research areas.
将来の方向性
For the research on 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and evaluating its pharmacokinetics and pharmacodynamics in animal models.
合成法
The synthesis of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves multiple steps, including the condensation of 4-isobutyryl-1-piperazinecarboxylic acid with 2-(4-aminophenyl)benzoic acid, followed by the reaction with butyl chloroformate to obtain 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. The synthesis of 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been reported in the literature, and the purity of the compound can be confirmed using various analytical techniques, such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, 4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C25H33N3O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
4-butoxy-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H33N3O3/c1-4-5-18-31-21-12-10-20(11-13-21)24(29)26-22-8-6-7-9-23(22)27-14-16-28(17-15-27)25(30)19(2)3/h6-13,19H,4-5,14-18H2,1-3H3,(H,26,29) |
InChIキー |
YKLVSTIZNZRQAC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283260.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B283262.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)
![4-(2-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)